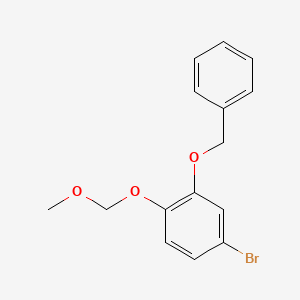
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available benzene derivatives. One common method involves the bromination of a benzyloxy-substituted benzene, followed by the introduction of the methoxymethoxy group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxybromobenzene: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
4-Bromo-1-(methoxymethoxy)benzene: Lacks the benzyloxy group, affecting its reactivity and applications.
2-(Benzyloxy)-1-(methoxymethoxy)benzene: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications in various fields. The presence of both benzyloxy and methoxymethoxy groups allows for diverse chemical transformations and interactions.
Propriétés
Formule moléculaire |
C15H15BrO3 |
|---|---|
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
4-bromo-1-(methoxymethoxy)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-11-19-14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Clé InChI |
WORBCHLUWVCSFS-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















